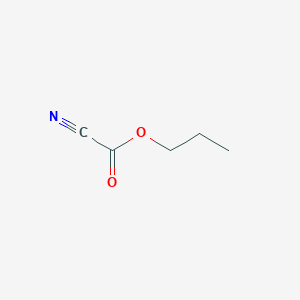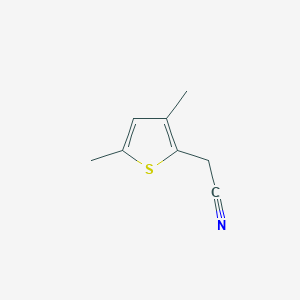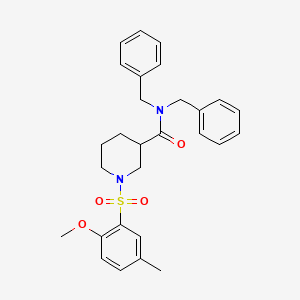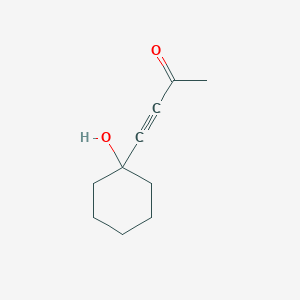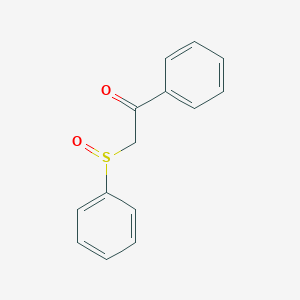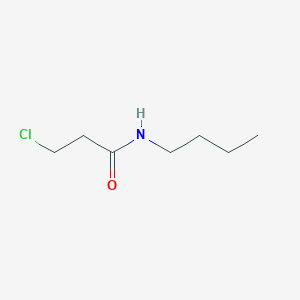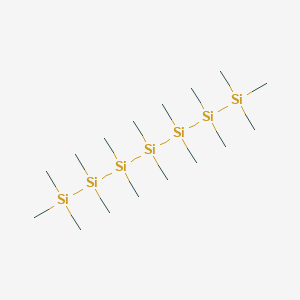
2-Phenylethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl thiocyanate is an organic compound characterized by the presence of a phenylethyl group attached to a thiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylethyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with thiophosgene, resulting in the formation of the desired thiocyanate compound . Another method includes the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent . This method is advantageous due to its low toxicity, low cost, and high yield.
Industrial Production Methods: Industrial production of this compound often employs the reaction of alkyl halides with ammonium thiocyanate in polyethylene glycol as a reaction medium . This eco-friendly method ensures high yields without the formation of isothiocyanates as by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiocyanate group into other functional groups, such as sulfonates.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted phenylethyl derivatives.
Applications De Recherche Scientifique
2-Phenylethyl thiocyanate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Phenylethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying protein structures . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Phenylethyl isothiocyanate: Known for its bioactive properties, including antioxidant and anticancer activities.
Phenylethylamine: A central nervous system stimulant with applications in medicinal chemistry.
Uniqueness: 2-Phenylethyl thiocyanate is unique due to its specific thiocyanate functional group, which imparts distinct chemical reactivity and biological activity compared to its isothiocyanate and amine counterparts.
Propriétés
Numéro CAS |
5654-72-8 |
|---|---|
Formule moléculaire |
C9H9NS |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
2-phenylethyl thiocyanate |
InChI |
InChI=1S/C9H9NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Clé InChI |
HUKWNFVGBRDJIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-lambda~5~-phosphane](/img/structure/B14729354.png)
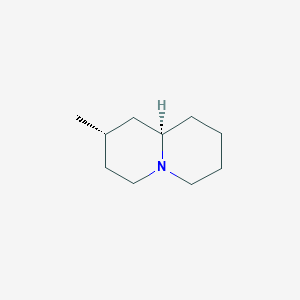

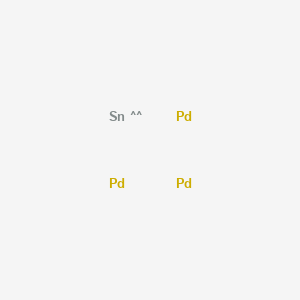
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
